2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone
Brand Name: Vulcanchem
CAS No.: 93435-21-3
VCID: VC0191055
InChI: InChI=1S/C16H16O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-3,5-8,10,17,19H,4,9H2,1H3
SMILES: COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone

CAS No.: 93435-21-3

VCID: VC0191055

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone - 93435-21-3

Description

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone is a chemical compound with the molecular formula C16H16O4C_{16}H_{16}O_4 and a molecular weight of 272.29 g/mol . It is also known by other names, including 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one and 2,4-Dihydroxyphenyl-p-methoxyphenyl ethyl ketone . The compound has been found in Artemisia dracunculus and Cheniella glauca .

Chemically, it is an aryl ketone, specifically a propiophenone derivative . Propiophenone derivatives have demonstrated pharmacological activities, such as anti-tremorine and anti-nicotine effects, and are useful for treating pathological muscular contracture and spastic paralysis . One such derivative, 2,4'-dimethyl-3-piperidino-propiophenone (Tolperisone), is used clinically as a therapeutic agent for spastic paralysis . Researchers continue to explore propiophenone derivatives for their therapeutic potential .

Another similar compound is 2',4'-Dihydroxy-3'-methoxyacetophenone, which has the molecular formula C9H10O4C_9H_{10}O_4 and a molecular weight of 182.17 g/mol .

CAS No. 93435-21-3
Product Name 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H16O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-3,5-8,10,17,19H,4,9H2,1H3
Standard InChIKey WHIXVXRRHPHWRQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O
Synonyms 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-1-propanone; 4-O-Methyl davidigenin; 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone (7CI)
PubChem Compound 578444
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator